molecular formula C17H15N3O2S B3721359 MFCD02366356

MFCD02366356

Cat. No.: B3721359
M. Wt: 325.4 g/mol
InChI Key: DKAAVYWZDKHOJC-UHFFFAOYSA-N
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Description

The compound MFCD02366356 (CAS: 918538-05-3) is a heterocyclic organic molecule with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol . It features a pyrrolo[1,2-f][1,2,4]triazine core substituted with chlorine atoms at positions 2 and 2. This compound is primarily utilized in pharmaceutical and agrochemical research due to its role as a precursor in synthesizing bioactive molecules. Key properties include a Log S (ESOL) value of -2.99, indicating moderate aqueous solubility (0.24 mg/mL), and a synthetic accessibility score of 2.07, suggesting straightforward synthesis under standard laboratory conditions .

Properties

IUPAC Name

5,7-dimethyl-2-phenacylsulfanyl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-10-8-11(2)18-15-14(10)16(22)20-17(19-15)23-9-13(21)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAAVYWZDKHOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)NC(=N2)SCC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02366356 typically involves a series of well-defined chemical reactions. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in determining the efficiency and yield of the synthesis.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized processes that ensure high yield and purity. These methods often involve continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for commercial applications.

Chemical Reactions Analysis

Types of Reactions

MFCD02366356 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by gaining electrons or hydrogen atoms, resulting in reduced forms.

    Substitution: In this reaction, one or more atoms in the compound are replaced by different atoms or groups.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use oxidizing agents like potassium permanganate or hydrogen peroxide, while reduction reactions might involve reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For instance, oxidation reactions typically yield oxidized derivatives, while substitution reactions produce compounds with new functional groups.

Scientific Research Applications

MFCD02366356 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Researchers investigate its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

    Industry: this compound is used in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of MFCD02366356 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on structural homology (e.g., shared heterocyclic cores or halogen substitution patterns) and functional applications:

Compound A: 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS: 1046861-20-4)

  • Molecular Formula : C₆H₅BBrClO₂
  • Molecular Weight : 235.27 g/mol
  • Key Properties :
    • Higher Log S (-2.99) but lower bioavailability score (0.55) compared to MFCD02366356.
    • Contains a boronic acid group, enhancing its utility in Suzuki-Miyaura cross-coupling reactions .
Structural Differences:
  • Replacement of chlorine atoms with a boronic acid and bromine group.
  • Enhanced reactivity in metal-catalyzed reactions due to the boron moiety .

Compound B: 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS: 1761-61-1)

  • Molecular Formula : C₇H₅BrO₂
  • Molecular Weight : 201.02 g/mol
  • Key Properties :
    • Higher solubility (0.687 mg/mL) and lower Log Kp (-6.21 cm/s), indicating reduced skin permeability compared to this compound .
    • Features a pyrazolo-pyridine core, broadening its application in kinase inhibitor development .
Functional Contrast:
  • Compound B’s pyrazolo-pyridine scaffold offers distinct hydrogen-bonding capabilities, influencing target selectivity in enzyme inhibition .

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties

Property This compound Compound A Compound B
Molecular Formula C₆H₃Cl₂N₃ C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular Weight (g/mol) 188.01 235.27 201.02
Log S (ESOL) -2.99 -2.99 -2.47
Solubility (mg/mL) 0.24 0.24 0.687
Synthetic Accessibility 2.07 2.07 1.98

Research Findings and Implications

Reactivity in Cross-Coupling Reactions :

  • Compound A’s boronic acid group enables efficient participation in palladium-catalyzed cross-coupling reactions, a feature absent in this compound .
  • This compound’s dichloro-substituted core favors nucleophilic aromatic substitution, a pathway less accessible in Compound B due to its electron-rich pyridine ring .

Thermodynamic Stability :

  • This compound exhibits higher thermal stability (decomposition >200°C) compared to Compound B (decomposition at ~150°C), attributed to stronger intermolecular halogen bonding .

Toxicological Profiles :

  • Both this compound and Compound B carry H315-H319-H335 hazard codes for skin/eye irritation, while Compound A’s boron content necessitates additional handling precautions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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